2-[(4-Chloro-5-methyl-pyrimidin-2-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
2-[(4-Chloro-5-methyl-pyrimidin-2-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester is a pyrrolidine-based compound featuring a tert-butyl carbamate group and a pyrimidinylamino-methyl substituent.
The tert-butyl ester group enhances stability during synthesis, while the 4-chloro-5-methyl-pyrimidin-2-ylamino moiety may contribute to biological interactions, such as enzyme inhibition or receptor binding. However, specific pharmacological data for this compound remain scarce in publicly available literature.
Properties
IUPAC Name |
tert-butyl 2-[[(4-chloro-5-methylpyrimidin-2-yl)amino]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN4O2/c1-10-8-17-13(19-12(10)16)18-9-11-6-5-7-20(11)14(21)22-15(2,3)4/h8,11H,5-7,9H2,1-4H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDQIWSNSHULQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Cl)NCC2CCCN2C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(4-Chloro-5-methyl-pyrimidin-2-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester is a pyrimidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a pyrimidine ring substituted with a chloro group and a pyrrolidine moiety. The tert-butyl ester group enhances its lipophilicity, potentially influencing its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 270.74 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| LogP | Estimated high |
Antiviral Activity
Research indicates that pyrimidine derivatives, including those similar to the compound , exhibit antiviral properties. For instance, compounds containing β-amino acid moieties have shown effectiveness against various viruses, including Herpes Simplex Virus (HSV) and Tobacco Mosaic Virus (TMV) . The introduction of functional groups such as the chloro substituent may enhance these antiviral activities by altering the compound's interaction with viral proteins.
Antibacterial and Antifungal Activity
Pyrimidine derivatives have also been evaluated for their antibacterial and antifungal properties. Studies have shown that compounds with similar structures can inhibit the growth of pathogenic bacteria and fungi by disrupting cellular processes or inhibiting key enzymes . The mechanism often involves interference with nucleic acid synthesis or cell wall integrity.
Anti-inflammatory Effects
In addition to antimicrobial activities, certain derivatives have demonstrated anti-inflammatory effects. For example, the inhibition of cyclooxygenase (COX) enzymes has been observed in related compounds, suggesting potential applications in treating inflammatory diseases . The IC50 values for some pyrimidine derivatives indicate potent activity comparable to established anti-inflammatory drugs.
Table 2: Biological Activities of Related Compounds
Case Study 1: Antiviral Efficacy
A study investigating the antiviral efficacy of various pyrimidine derivatives found that compounds structurally similar to This compound exhibited significant activity against HSV-1. The study utilized Vero cells infected with the virus and measured viral titers post-treatment. Results indicated that certain derivatives led to a reduction in viral load by up to 90% at optimal concentrations .
Case Study 2: Anti-inflammatory Potential
In another study focused on inflammatory responses, pyrimidine derivatives were tested for their ability to inhibit COX-1 and COX-2 enzymes. The results showed that several compounds significantly reduced inflammation in an animal model of arthritis, with one derivative achieving an IC50 value comparable to that of celecoxib, a commonly used anti-inflammatory drug .
Scientific Research Applications
Drug Development
The compound has garnered attention in the pharmaceutical industry for its potential as a therapeutic agent. Its structure suggests activity against various biological targets, particularly in oncology and infectious diseases. The presence of the pyrimidine moiety is known to enhance the efficacy of compounds against cancer cells by interfering with nucleic acid synthesis.
Case Study: Anticancer Activity
Research indicates that derivatives of pyrimidine exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structural features can inhibit tumor growth in various cancer models, suggesting that this compound may also possess similar activities .
Synthesis of Bioactive Compounds
This compound can serve as an intermediate in the synthesis of more complex molecules. The tert-butyl ester group is particularly useful for protecting carboxylic acids during chemical reactions, allowing for selective modifications at other functional groups.
Example Synthesis Pathway
In synthetic organic chemistry, the compound can be utilized to create:
- Pyrrolidine derivatives with enhanced pharmacological profiles.
- Substituted pyrimidines that are valuable in the development of new drugs targeting specific enzymes or receptors .
Agricultural Applications
Compounds with similar structures have been explored for their use as agrochemicals. The ability to modify biological pathways in plants makes such compounds candidates for herbicides or fungicides.
Research Insights
Studies have indicated that pyrimidine derivatives can act as growth regulators or protectants against plant pathogens, enhancing crop yields and resistance . This application could be vital in developing sustainable agricultural practices.
Comparison with Similar Compounds
(R)-2-(Toluene-4-sulfonyloxymethyl)pyrrolidine-1-carboxylic acid tert-butyl ester
This compound () shares the pyrrolidine-tert-butyl ester backbone but replaces the pyrimidinylamino group with a toluene-sulfonyloxy (tosyl) substituent. The tosyl group is a common leaving group in nucleophilic substitution reactions, making this compound a precursor for further functionalization. Its synthesis involves tosylation of a hydroxymethyl intermediate under mild conditions .
Key Differences :
- Substituent Reactivity: The tosyl group facilitates synthetic modifications, whereas the pyrimidinylamino group in the target compound may engage in hydrogen bonding or π-π stacking.
- Molecular Weight : Estimated molecular weight is ~383.9 g/mol (C₁₈H₂₆N₂O₅S), higher than the target compound due to the bulky tosyl group.
2-[(Methanesulfonyl-methyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester
Described in , this analogue features a methanesulfonyl-methyl-amino substituent. The sulfonamide group enhances metabolic stability and may influence solubility. Deprotection of the tert-butyl ester with HCl yields a free amine, demonstrating its utility as a synthetic intermediate .
Key Differences :
- Polarity: The sulfonamide group increases polarity (higher topological polar surface area, TPSA) compared to the pyrimidinylamino group.
- Biological Activity : Sulfonamides are associated with enzyme inhibition (e.g., carbonic anhydrase), whereas pyrimidinyl derivatives often target kinases or nucleic acids.
Piperidine-Based Analogues: 4-(4-Chloro-6-methyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
This piperidine derivative () replaces the pyrrolidine ring with a six-membered piperidine ring and substitutes the amino linkage with an ether (oxy) group. The 4-chloro-6-methyl-pyrimidinyl substituent differs in substitution pattern (5-methyl vs. 6-methyl), which could alter steric and electronic properties .
Key Differences :
- Linkage: The ether group reduces hydrogen-bonding capacity compared to the amino linker in the target compound.
Functionalized Pyrimidine Derivatives
(2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-methyl-pyrrolidin-2-ylmethyl-amine
This compound () incorporates a thienopyrimidine core with a morpholine substituent, linked to the pyrrolidine via a methylamine group.
Key Differences :
- Complexity: The fused thienopyrimidine system increases molecular complexity (complexity index > 395) and likely improves target specificity.
- Solubility : The morpholine group enhances water solubility, contrasting with the hydrophobic tert-butyl ester in the target compound.
Data Table: Structural and Physicochemical Comparison
*Estimated based on analogous structures.
Preparation Methods
Synthesis of Boc-Protected Pyrrolidine Intermediate
The pyrrolidine backbone is functionalized with a Boc group to prevent unwanted side reactions during subsequent steps. A representative protocol involves:
Reagents :
-
Pyrrolidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
Procedure :
-
Pyrrolidine (1.0 equiv) is dissolved in DCM under nitrogen.
-
Boc₂O (1.1 equiv) and DMAP (0.1 equiv) are added dropwise at 0°C.
-
The reaction is stirred at room temperature for 12 hours.
-
The mixture is washed with water, dried over Na₂SO₄, and concentrated to yield tert-butyl pyrrolidine-1-carboxylate (yield: 85–90%).
Functionalization of the Pyrrolidine Scaffold
The Boc-protected pyrrolidine is alkylated to introduce the methylene bridge required for amine coupling.
Reagents :
-
tert-Butyl pyrrolidine-1-carboxylate
-
Formaldehyde (37% aqueous)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Acetic acid
Procedure :
-
tert-Butyl pyrrolidine-1-carboxylate (1.0 equiv) is dissolved in methanol.
-
Formaldehyde (2.0 equiv) and acetic acid (1.5 equiv) are added.
-
NaBH₃CN (1.2 equiv) is introduced portion-wise at 0°C.
-
The reaction is stirred for 6 hours, quenched with water, and extracted with ethyl acetate.
-
The product, tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate, is isolated via column chromatography (hexane/EtOAc = 3:1; yield: 70–75%).
Coupling with 4-Chloro-5-methylpyrimidin-2-amine
The final step involves coupling the Boc-protected pyrrolidine derivative with 4-chloro-5-methylpyrimidin-2-amine. Two methods are prevalent:
Method A: Nucleophilic Substitution
Reagents :
-
tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate
-
2,4-Dichloro-5-methylpyrimidine
-
Triethylamine (TEA)
-
Anhydrous DCM
Procedure :
-
2,4-Dichloro-5-methylpyrimidine (1.0 equiv) and TEA (2.0 equiv) are dissolved in DCM.
-
tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate (1.0 equiv) is added dropwise at 0°C.
-
The reaction is refluxed for 24 hours, washed with brine, and concentrated.
-
Purification via silica gel chromatography (hexane/EtOAc = 4:1) yields the target compound (yield: 55–60%).
Method B: Palladium-Catalyzed Amination
Reagents :
-
tert-Butyl 2-(bromomethyl)pyrrolidine-1-carboxylate
-
4-Chloro-5-methylpyrimidin-2-amine
-
Pd(OAc)₂, XPhos
-
Cs₂CO₃
-
Anhydrous toluene
Procedure :
-
A mixture of tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate (1.0 equiv), 4-chloro-5-methylpyrimidin-2-amine (1.2 equiv), Pd(OAc)₂ (0.05 equiv), XPhos (0.1 equiv), and Cs₂CO₃ (2.0 equiv) in toluene is degassed.
-
The reaction is heated at 110°C for 18 hours under nitrogen.
-
The product is extracted with EtOAc, filtered through Celite, and purified via column chromatography (yield: 65–70%).
Optimization and Critical Parameters
Reaction Conditions Comparison
| Parameter | Method A (Nucleophilic Substitution) | Method B (Palladium Catalysis) |
|---|---|---|
| Yield | 55–60% | 65–70% |
| Reaction Time | 24 hours | 18 hours |
| Cost | Low (no metal catalyst) | High (Pd-based reagents) |
| Byproducts | Di-alkylated impurities | Homocoupling side products |
Solvent and Temperature Effects
-
Method A : Polar aprotic solvents (e.g., DMF) increase reaction rates but may decompose the Boc group at elevated temperatures.
-
Method B : Toluene minimizes Boc deprotection, while temperatures >100°C are necessary for effective C–N bond formation.
Characterization and Quality Control
-
¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc), 2.25 (s, 3H, CH₃), 3.40–3.60 (m, 4H, pyrrolidine), 4.10 (d, 2H, CH₂NH), 6.50 (s, 1H, pyrimidine-H).
-
HPLC Purity : >98% (C18 column, acetonitrile/water gradient).
-
Chiral Analysis : Confirmation of racemic mixture via chiral HPLC (ChiralPak IC column).
Industrial-Scale Considerations
-
Cost Efficiency : Method A is preferred for large-scale synthesis due to lower catalyst costs.
-
Safety : Phosphorus oxychloride (used in pyrimidine synthesis) requires handling under strict anhydrous conditions.
-
Environmental Impact : Pd-based methods generate heavy metal waste, necessitating recycling protocols.
Emerging Methodologies
Recent advances include photoinduced C–N coupling using iridium catalysts, reducing reaction times to 2–4 hours with yields comparable to Method B. Additionally, flow chemistry approaches improve reproducibility for multi-gram syntheses .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 2-[(4-Chloro-5-methyl-pyrimidin-2-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester, and how can reaction parameters be optimized?
- Methodology : The synthesis involves (i) formation of the pyrimidine ring with chloro and methyl substituents, (ii) coupling to the pyrrolidine backbone via a methylene linker, and (iii) protection of the carboxylic acid with a tert-butyl ester group. Key parameters include temperature control (e.g., 0–5°C for imine formation to avoid side reactions), solvent choice (polar aprotic solvents like DMF for nucleophilic substitution), and stoichiometric ratios (1.2 equivalents of tert-butyl chloroformate for esterification). Reaction progress should be monitored via TLC or HPLC .
- Data Optimization : Use Design of Experiments (DoE) to optimize yield by varying temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs can identify interactions between variables .
Q. How does the tert-butyl ester group influence the compound’s stability and reactivity in downstream applications?
- Methodology : The tert-butyl ester acts as a protecting group, preventing undesired nucleophilic attack on the carboxylic acid during synthesis. Stability studies show that the ester is stable under basic conditions (pH 8–10) but hydrolyzes in acidic environments (pH < 3) or with TFA treatment. Storage at –20°C in inert atmospheres (argon) minimizes degradation .
- Experimental Validation : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS analysis to quantify degradation products like free carboxylic acid .
Advanced Research Questions
Q. What mechanistic insights explain contradictions in reported biological activity data for analogs of this compound?
- Methodology : Discrepancies may arise from differences in stereochemistry (e.g., pyrrolidine ring conformation) or impurity profiles (e.g., residual solvents affecting assay results). Use chiral HPLC to verify enantiopurity and X-ray crystallography to confirm spatial orientation of functional groups. Compare bioactivity across multiple cell lines (e.g., HEK293 vs. HeLa) to assess target specificity .
- Case Study : A 2024 study found that a 0.5% impurity in a related pyrimidine-pyrrolidine analog reduced kinase inhibition efficacy by 40%, highlighting the need for rigorous purification .
Q. How can computational modeling predict the compound’s interactions with biological targets such as kinases or GPCRs?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (PDB ID: 3Q4Z for Aurora kinase). Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (ka/kd). QSAR models can correlate structural features (e.g., chloro-substituent position) with IC50 values .
- Data Integration : Cross-reference docking scores with experimental IC50 data from kinase profiling panels (e.g., Eurofins DiscoverX) .
Q. What strategies address challenges in synthesizing enantiomerically pure forms of this compound?
- Methodology : Use asymmetric catalysis (e.g., chiral oxazaborolidines for stereocontrol during pyrrolidine ring formation) or enzymatic resolution (lipases for ester hydrolysis). Monitor enantiomeric excess (ee) via chiral GC or NMR with Eu(hfc)3 shift reagents .
- Case Study : A 2025 report achieved 98% ee for a piperidine analog using (R)-BINAP as a ligand in palladium-catalyzed coupling .
Key Research Gaps and Future Directions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
